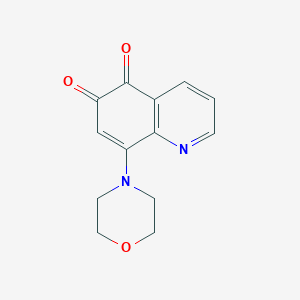

8-(Morpholin-4-yl)quinoline-5,6-dione

Description

Structure

3D Structure

Properties

CAS No. |

21872-95-7 |

|---|---|

Molecular Formula |

C13H12N2O3 |

Molecular Weight |

244.25 g/mol |

IUPAC Name |

8-morpholin-4-ylquinoline-5,6-dione |

InChI |

InChI=1S/C13H12N2O3/c16-11-8-10(15-4-6-18-7-5-15)12-9(13(11)17)2-1-3-14-12/h1-3,8H,4-7H2 |

InChI Key |

YLADGLBABGIRRP-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCN1C2=CC(=O)C(=O)C3=C2N=CC=C3 |

Origin of Product |

United States |

Synthetic Methodologies for 8 Morpholin 4 Yl Quinoline 5,6 Dione and Its Derivatives

Retrosynthetic Analysis and Precursor Identification for the Chemical Compound

A retrosynthetic analysis of 8-(morpholin-4-yl)quinoline-5,6-dione dissects the molecule into simpler, more readily available precursors. The primary disconnection points are the carbon-nitrogen bond of the morpholine (B109124) substituent and the bonds within the quinoline (B57606) core itself.

Two logical retrosynthetic pathways emerge:

Pathway A: Late-stage Morpholine Introduction: This approach involves first synthesizing a quinoline-5,6-dione core bearing a leaving group (such as a halogen) at the C8 position. The key disconnection is the C8-N bond, suggesting a nucleophilic aromatic substitution (SNAr) reaction between an 8-halo-quinoline-5,6-dione and morpholine. The 8-halo-quinoline-5,6-dione precursor would, in turn, be derived from an 8-halo-5,6-dimethoxyquinoline or a related protected diol via oxidation. This dimethoxy precursor could be assembled using classical quinoline syntheses like the Skraup or Doebner-von Miller reactions, starting from a suitably substituted aniline (B41778).

Pathway B: Early Morpholine Introduction: In this alternative strategy, the morpholine moiety is incorporated early in the synthesis. The retrosynthesis starts with 8-morpholinoquinoline. This precursor would then undergo reactions to introduce the necessary oxygen functionalities at the C5 and C6 positions, followed by a final oxidation step to yield the target dione (B5365651). A key intermediate in this pathway would be 8-morpholinoquinoline-5,6-diol, which can be oxidized to the desired quinone. The initial 8-morpholinoquinoline can be prepared from 8-aminoquinoline (B160924) or 8-hydroxyquinoline (B1678124).

The choice between these pathways depends on the compatibility of the morpholine group with the reagents used for quinoline ring formation and subsequent oxidation steps. The late-stage introduction (Pathway A) is often preferred as it avoids potential side reactions involving the morpholine nitrogen during the core synthesis and oxidation stages.

Identified Precursors:

8-Haloquinoline (e.g., 8-bromoquinoline (B100496) or 8-chloroquinoline)

Morpholine

5,6-Dimethoxy-8-haloquinoline

8-Hydroxyquinoline bsu.edu

8-Aminoquinoline mdpi.comresearchgate.net

Substituted anilines (e.g., 2-halo-3,4-dimethoxyaniline)

Classical and Contemporary Synthetic Routes to Quinoline-5,6-dione Cores

The synthesis of the quinoline-5,6-dione core is the central challenge. This bicyclic system, containing a fused pyridine (B92270) and a benzoquinone ring, can be constructed through various methods.

The formation of the quinone moiety is typically the final or penultimate step in the synthesis. wikipedia.org Quinones are formally derived from aromatic compounds by converting an even number of -CH= groups into -C(=O)- groups. wikipedia.org This transformation is an oxidation reaction, and several methods are available.

Oxidation of Hydroquinones/Catechols: The most direct method for forming a quinone is the oxidation of the corresponding di-hydroxylated aromatic precursor. For quinoline-5,6-dione, the precursor would be quinoline-5,6-diol (B12679942) (a catechol derivative). A variety of oxidizing agents can be employed for this purpose, including Fremy's salt (potassium nitrosodisulfonate), ceric ammonium (B1175870) nitrate (B79036) (CAN), or iodosobenzene. acs.org

Oxidation of Methoxy-Substituted Quinolines: A common strategy involves synthesizing a quinoline with protected hydroxyl groups, such as methoxy (B1213986) groups, at the 5 and 6 positions. These precursors are generally more stable and easier to handle. The methoxy groups can be oxidatively demethylated to unmask the quinone. A patent for quinoline-5,8-dione derivatives describes a synthesis starting from 1,2,4-trimethoxy-5-nitrobenzene, which is reduced to an aniline derivative and then cyclized to form a 5,6,8-trimethoxyquinoline intermediate. google.com Subsequent oxidation would generate the dione.

Photooxygenation: An efficient and often milder method for this transformation is dye-sensitized photooxygenation. This technique uses visible light and a photosensitizer, such as Methylene Blue or Tetraphenylporphyrin (TPP), to oxidize a hydroxyquinoline precursor. For instance, substituted 8-hydroxyquinolines have been effectively converted to the corresponding quinoline-5,8-quinones in good yields (50-89%) using TPP-sensitized photooxygenation. researchgate.net This method can be adapted for the 5,6-dione isomer, likely starting from 6-hydroxyquinoline.

A study on the synthesis of quinoline-5,8-dione analogues started from 8-hydroxyquinoline, which was nitrated, then hydrogenated and acylated to form 5,7-diacetamido-8-acetoxyquinoline, and finally oxidized to yield 7-acetamidoquinoline-5,8-dione. bsu.edu This highlights a multi-step approach to functionalize the ring before creating the quinone.

Attaching the morpholine ring at the C8 position of the quinoline nucleus is a crucial step that can be performed at different stages of the synthesis.

Nucleophilic Aromatic Substitution (SNAr): The most common method involves the reaction of an 8-haloquinoline (e.g., 8-chloro- or 8-bromoquinoline) with morpholine. This SNAr reaction is often facilitated by a base and may require heating or catalysis, typically with copper or palladium complexes. The reaction of 4-chloro-3-nitroquinoline (B17048) with isobutylamine (B53898) is an example of such a substitution on a quinoline core. beilstein-journals.org

From 8-Aminoquinoline: An alternative is to start with 8-aminoquinoline and form the morpholine ring. This is a more complex, multi-step process and is generally less favored than SNAr. However, methods for synthesizing substituted 8-aminoquinolines are well-established, such as the Povarov reaction. rsc.org

From 8-Hydroxyquinoline: It is also conceivable to convert the hydroxyl group of 8-hydroxyquinoline into a better leaving group (e.g., a triflate or tosylate) and then perform a nucleophilic substitution with morpholine.

The timing of this step is critical. If introduced early, the morpholine moiety must be stable to the conditions of subsequent reactions, such as oxidation. If introduced late, the SNAr reaction must be feasible on the quinoline-5,6-dione scaffold, which is highly electron-deficient and may be prone to other nucleophilic attacks. A synthesis of 7-phenoxy quinoline-5,8-diones proceeded via chemoselective displacement of a bromine atom at the C7 position by various phenols, demonstrating the feasibility of late-stage SNAr on a pre-formed quinoline-dione core. mdpi.com

Green Chemistry Principles Applied to the Synthesis of the Chemical Compound

Modern synthetic chemistry emphasizes sustainability, and the principles of green chemistry are highly applicable to the synthesis of quinoline derivatives. researchgate.netijpsjournal.com

Green Solvents: Traditional syntheses often use hazardous solvents. Green alternatives include using water, ethanol (B145695), or polyethylene (B3416737) glycol (PEG), or performing reactions under solvent-free conditions. researchgate.netnih.govresearchgate.net For example, the synthesis of tetrahydrobenzo[g]quinoline-5,10-dione derivatives has been successfully carried out in ethanol and water. nih.govacs.org

Atom Economy: One-pot, multi-component reactions (MCRs) are favored as they reduce the number of steps, minimize waste from intermediate purification, and save time and energy. researchgate.net Classical named reactions for quinoline synthesis, such as the Friedländer and Doebner-Miller reactions, are increasingly being adapted to one-pot procedures. ijpsjournal.com

Energy Efficiency: Microwave-assisted synthesis has emerged as a powerful tool to accelerate reactions, often leading to higher yields and cleaner products in shorter times compared to conventional heating. ijpsjournal.comresearchgate.net

The table below summarizes some green approaches applicable to quinoline synthesis.

| Green Principle | Application in Quinoline Synthesis | Reference |

| Alternative Solvents | Use of water or ethanol instead of volatile organic compounds (VOCs). | acs.org, nih.gov |

| Catalysis | Employment of reusable nanocatalysts or biodegradable catalysts like formic acid. | acs.org, ijpsjournal.com |

| Energy Efficiency | Use of microwave irradiation or ultrasound to reduce reaction times and energy consumption. | ijpsjournal.com, researchgate.net |

| Atom Economy | Development of one-pot, multi-component syntheses to minimize waste. | researchgate.net |

Catalytic Methodologies for Enhanced Synthesis Efficiency

Catalysis plays a pivotal role in modern organic synthesis by improving reaction rates, yields, and selectivity. Both metal-based and organocatalytic systems have been developed for quinoline synthesis.

Metal Catalysis: Transition metals like copper (Cu), palladium (Pd), iron (Fe), and ruthenium (Ru) are widely used. Copper catalysts, for instance, are effective in reactions forming the quinoline ring. researchgate.net Ruthenium(III) supported on a magnetic nanosized hybrid has been used to synthesize polyhydroquinolines with high yields. acs.org

Nanocatalysis: Nanoparticle-based catalysts offer high surface area and reactivity, and can often be easily recovered (e.g., magnetic nanoparticles) and reused, aligning with green chemistry principles. Fe3O4@SiO2–NH2 nanocomposites have been used to create tetrahydrobenzo[g]quinoline-5,10-dione derivatives. nih.govacs.org

Organocatalysis: Metal-free organocatalysts, such as p-toluenesulfonic acid (p-TSA), L-proline, and formic acid, provide a greener alternative to potentially toxic heavy metals. researchgate.netijpsjournal.comnih.gov Formic acid, in particular, has been highlighted as a versatile and environmentally friendly catalyst for quinoline synthesis. ijpsjournal.com

The following table provides examples of catalytic systems used in the synthesis of quinoline derivatives.

| Catalyst Type | Specific Example | Application | Reference |

| Metal Catalyst | Ru(III) on magnetic nanosupport | Synthesis of polyhydroquinolines | acs.org |

| Nanocatalyst | Fe3O4@SiO2–NH2 | Synthesis of tetrahydrobenzo[g]quinoline-5,10-diones | acs.org, nih.gov |

| Organocatalyst | Formic Acid | General quinoline synthesis | ijpsjournal.com |

| Metal Catalyst | Copper triflate [Cu(OTf)2] | General quinoline synthesis | researchgate.net |

Optimization of Reaction Conditions and Yields for this compound

Optimizing reaction conditions is essential to maximize the yield and purity of the final product. While specific optimization data for this compound is not available, general principles can be drawn from related syntheses.

Key parameters for optimization include:

Catalyst Loading: In catalytic reactions, the amount of catalyst must be optimized. For the synthesis of tetrahydrobenzo[g]quinoline-5,10-dione derivatives using a nanocatalyst, the optimal concentration was found to be 0.05 g. nih.govacs.org

Solvent: The choice of solvent can dramatically affect reaction rates and yields. For nucleophilic substitutions, polar aprotic solvents like DMF or DMSO are common, while greener options like ethanol or water are explored where possible. nih.govacs.org

Temperature: Reaction temperature is a critical factor. Classical syntheses often require high temperatures, while modern catalytic methods aim for milder conditions. The synthesis of 2-aryl-quinoline-4-carboxylic acid derivatives was optimized at 80 °C. nih.gov

Reaction Time: Optimizing the reaction time prevents the formation of byproducts from over-reaction while ensuring complete conversion of starting materials. Many modern catalytic methods have reduced reaction times from many hours to minutes. researchgate.netacs.org

For the synthesis of this compound, a hypothetical optimization process for the final SNAr step (assuming Pathway A) would involve screening different bases (e.g., K2CO3, Cs2CO3), solvents (DMF, DMSO, NMP), temperatures (from room temperature to >100 °C), and potentially a copper or palladium catalyst to achieve the highest possible yield of the desired product.

Scalability Considerations in the Synthesis of the Chemical Compound

Transitioning the synthesis of this compound from a laboratory scale to a larger, industrial scale presents several challenges that must be addressed to ensure efficiency, cost-effectiveness, and safety.

Key considerations include:

Reagent Cost and Availability : The starting materials for quinoline synthesis, such as substituted anilines, must be readily available and affordable in bulk quantities. nih.gov Reagents used in multi-step syntheses, especially transition metal catalysts (e.g., Palladium, Rhodium) for C-H functionalization, can be expensive and may require efficient recovery and recycling processes. mdpi.comnih.gov

Reaction Conditions : Laboratory methods often utilize conditions that are not ideal for large-scale production. These can include extreme temperatures, high pressures, or the use of hazardous solvents. Adapting syntheses to use milder, safer, and more environmentally friendly conditions is crucial. nih.gov For instance, developing one-pot procedures, where multiple reaction steps are performed in the same reactor without isolating intermediates, can significantly improve efficiency and reduce waste. organic-chemistry.org

Purification Methods : Chromatographic purification, a common technique in laboratory settings, is often impractical and costly on an industrial scale. The development of synthetic routes that yield products which can be purified by crystallization is highly desirable. This requires careful control over reaction selectivity to minimize the formation of impurities that are difficult to separate.

Process Safety : A thorough hazard evaluation of each synthetic step is necessary. Exothermic reactions must be identified and controlled, and the use of toxic or explosive reagents should be minimized or replaced with safer alternatives.

Yield and Atom Economy : Optimizing each step to maximize the yield is paramount. Furthermore, synthetic strategies with high atom economy, where a maximal proportion of atoms from the reactants are incorporated into the final product, are preferred to minimize waste. mdpi.com

Spectroscopic and Structural Elucidation of 8 Morpholin 4 Yl Quinoline 5,6 Dione

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Proton (¹H) NMR Spectroscopy

Specific experimental data for the ¹H NMR spectrum of 8-(Morpholin-4-yl)quinoline-5,6-dione, including chemical shifts, coupling constants, and signal multiplicities, is not available in the reviewed literature.

Carbon-13 (¹³C) NMR Spectroscopy

Specific experimental data for the ¹³C NMR spectrum of this compound, detailing the chemical shifts for each carbon atom, is not available in the reviewed literature.

Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC, ROESY)

A detailed analysis based on 2D NMR techniques for this compound cannot be conducted as the relevant spectra are not publicly available.

High-Resolution Mass Spectrometry (HR-MS) for Molecular Formula Confirmation

The high-resolution mass spectrometry data required to confirm the exact molecular formula of this compound has not been found in the public domain.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Specific IR and Raman spectral data, which would allow for the identification and analysis of the functional groups present in this compound, are not available.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Analysis

The UV-Vis absorption spectrum for this compound, necessary for the analysis of its electronic transitions and chromophoric systems, is not documented in the available literature.

Should the synthesis and full spectroscopic characterization of this compound be published in the future, a comprehensive article based on the provided outline could be generated.

X-ray Crystallography for Solid-State Molecular Geometry and Conformation

Extensive searches of scientific literature and crystallographic databases did not yield specific X-ray crystallography data for this compound. Consequently, detailed information regarding its solid-state molecular geometry, bond lengths, bond angles, and crystal packing arrangement is not publicly available at this time. While X-ray crystallography remains a fundamental technique for the unambiguous determination of three-dimensional molecular structures, it appears that such an analysis has not yet been reported for this specific compound.

Table 1: Crystallographic Data for this compound

No data available.

Chiroptical Spectroscopy (if applicable for enantiomeric/diastereomeric studies)

There is no information available in the scientific literature to suggest that this compound has been resolved into its enantiomers or that diastereomeric forms have been studied. The molecule does not possess a chiral center, making it achiral. Therefore, chiroptical spectroscopy techniques such as circular dichroism (CD) or optical rotatory dispersion (ORD), which are used to study chiral molecules, are not applicable. As a result, no data on its chiroptical properties have been reported.

Table 2: Chiroptical Data for this compound

Not applicable as the compound is achiral.

Chemical Reactivity and Transformation Studies of 8 Morpholin 4 Yl Quinoline 5,6 Dione

Electrochemical Properties and Redox Chemistry of the Quinone Moiety

The quinone moiety is the primary center for the electrochemical activity of the molecule, undergoing reversible or quasi-reversible redox processes. The electron-donating morpholino substituent at the 8-position is expected to significantly influence the electron density of the quinone ring, thereby affecting its reduction potentials.

Cyclic voltammetry is a key technique for probing the redox behavior of quinones. For quinoline-diones, the process typically involves two successive one-electron reductions to form a semiquinone radical anion and then a dianion. The potentials at which these reductions occur are sensitive to the substituents on the quinoline (B57606) ring.

In a study on the oxidative polymerization of 5-amino quinoline, cyclic voltammetry revealed an anodic peak at 1.116 V, attributed to the oxidation of the amino group to a radical cation, and two cathodic peaks at -0.743 V and -1.41 V, corresponding to the re-reduction of the oxidized species. dergipark.org.tr This suggests that the amino group (and by extension, the morpholino group) is also redox-active, although at a higher potential than the quinone moiety.

Nucleophilic Addition Reactions to the Quinone System

Reactions with Sulfur-Containing Nucleophiles (e.g., Thiols)

There is no specific literature detailing the reaction of 8-(morpholin-4-yl)quinoline-5,6-dione with thiols or other sulfur-containing nucleophiles. However, the chemistry of ortho-quinones, such as the quinoline-5,6-dione core, suggests that it is susceptible to nucleophilic attack. Typically, quinones undergo Michael-type 1,4-addition reactions with soft nucleophiles like thiols. For an ortho-quinone, this would likely involve the addition of the thiol to one of the carbonyl-conjugated carbons, followed by tautomerization to a hydroquinone (B1673460) derivative. The presence of the electron-donating morpholino group at the C8 position may influence the regioselectivity of such an attack, but without experimental data, the precise outcome remains speculative.

Electrophilic Substitution Reactions on the Quinoline Ring

Detailed studies on the electrophilic substitution of this compound are not available. The quinoline ring system is generally deactivated towards electrophilic attack compared to benzene (B151609), with reactions requiring vigorous conditions. uop.edu.pk Electrophilic substitution typically occurs on the benzene ring portion, favoring positions C5 and C8. uop.edu.pknumberanalytics.com However, in the target molecule, these positions are already part of the dione (B5365651) system or are substituted. The pyridine (B92270) ring is even more deactivated. The presence of two electron-withdrawing carbonyl groups in the quinone moiety would further decrease the electron density of the entire aromatic system, making electrophilic substitution highly unfavorable under standard conditions. The morpholino group at C8 is typically an activating, ortho-para directing group, but its effect is likely insufficient to overcome the strong deactivating nature of the o-quinone system.

Oxidative and Reductive Transformations

While specific electrochemical data for this compound is absent from the literature, the redox behavior is a central characteristic of its quinone core. Quinones are known for their ability to undergo reversible reduction. This process typically occurs in two single-electron steps, first forming a semiquinone radical anion and then a dianion (hydroquinone). Studies on related quinoline-5,8-diones have shown they participate in single-electron transfer (SET) processes to form remarkably stable radical anions. tandfonline.comresearchgate.net It is reasonable to infer that this compound would exhibit similar redox activity, which is fundamental to the biological action of many quinone-containing compounds. nih.gov

Mild reduction of the quinoline ring itself, for instance with tin and hydrochloric acid, typically leads to the formation of a tetrahydroquinoline. youtube.com However, the presence of the easily reducible dione functionality would likely complicate such a transformation. Conversely, oxidation of the quinoline ring is difficult.

Free Radical Interactions and Scavenging Properties

The capacity of quinoline derivatives to act as antioxidants and interact with free radicals is well-documented. researchgate.netnih.goviau.irresearchgate.net This activity often stems from the ability to donate a hydrogen atom or an electron to a radical species. The redox-active quinone moiety is a prime site for such interactions. Through single-electron transfer, it can generate semiquinone radicals or be reduced by other radical species. researchgate.netnih.gov The interaction of quinone-based compounds with metal ions can also lead to increased free radical generation. nih.gov Although no specific studies, such as DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assays, have been reported for this compound, its chemical structure suggests a potential for such antioxidant or pro-oxidant activity under different conditions.

Computational and Theoretical Investigations of 8 Morpholin 4 Yl Quinoline 5,6 Dione

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. By solving the Schrödinger equation, or an approximation of it, these methods can determine the electron distribution and energy of a molecule, which in turn dictates its geometry, reactivity, and spectroscopic properties.

Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of a molecule based on its electron density. It offers a good balance between accuracy and computational cost, making it suitable for studying relatively large molecules like 8-(morpholin-4-yl)quinoline-5,6-dione.

DFT calculations are employed to optimize the molecular geometry of the compound, predicting bond lengths, bond angles, and dihedral angles that correspond to the lowest energy conformation. For instance, studies on similar quinoline (B57606) derivatives have utilized the B3LYP functional with a 6-311G(d,p) basis set to achieve accurate geometrical parameters. bhu.ac.in These calculations can confirm the planarity of the quinoline ring system and the chair conformation of the morpholine (B109124) ring. The optimized geometry is the starting point for further computational analysis.

Table 1: Representative Predicted Geometrical Parameters for a Quinoline Derivative using DFT

| Parameter | Bond Length (Å) | Bond Angle (°) |

| C-N (quinoline) | 1.37 | - |

| C=O (quinone) | 1.22 | - |

| C-N (morpholine) | 1.45 | - |

| C-C-N (quinoline) | - | 120.5 |

| O=C-C | - | 121.0 |

| C-N-C (morpholine) | - | 112.0 |

Note: The values in this table are illustrative and based on typical bond lengths and angles for similar structures. Actual calculated values for this compound would require specific DFT calculations.

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO is the orbital from which an electron is most easily removed, representing the ability to donate an electron (nucleophilicity). The LUMO is the orbital to which an electron is most easily added, representing the ability to accept an electron (electrophilicity).

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. A small HOMO-LUMO gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net For quinoline derivatives, the distribution of HOMO and LUMO orbitals can vary significantly with substitution. nih.gov In many quinoline-based systems, the HOMO is often localized on the electron-rich parts of the molecule, while the LUMO is distributed over the electron-deficient regions. nih.gov

Table 2: Illustrative Frontier Molecular Orbital Energies and Properties

| Parameter | Energy (eV) | Interpretation |

| HOMO | -6.5 | Electron-donating ability |

| LUMO | -2.0 | Electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | 4.5 | Chemical reactivity and stability |

Note: These are example values. The actual energies would be determined by specific quantum chemical calculations for this compound.

The analysis of FMOs provides valuable insights into the potential sites for nucleophilic and electrophilic attack, guiding the understanding of reaction mechanisms and the design of new derivatives with tailored reactivity. researchgate.net

Computational methods can predict various spectroscopic properties, which can then be compared with experimental data to validate the computational model and aid in the interpretation of experimental spectra.

Time-dependent DFT (TD-DFT) is a powerful method for predicting the electronic absorption spectra (UV-Vis) of molecules. nih.gov By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can predict the wavelengths of maximum absorption (λmax). This information is crucial for understanding the photophysical properties of this compound.

Furthermore, DFT calculations can be used to predict vibrational spectra (Infrared and Raman). By calculating the vibrational frequencies and their corresponding intensities, researchers can assign the peaks observed in experimental IR and Raman spectra to specific vibrational modes of the molecule. sci-hub.se This provides a detailed understanding of the molecular structure and bonding.

Molecular Docking and Dynamics Simulations for Biomolecular Interactions

To understand the potential biological activity of this compound, computational methods are used to simulate its interaction with biomolecules, such as proteins and nucleic acids.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of drug discovery, docking is used to predict how a small molecule like this compound might bind to the active site of a target protein. The results of docking studies are often presented as a docking score, which is an estimate of the binding affinity. nih.govnih.gov These studies can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. For instance, docking studies of quinoline derivatives with HIV reverse transcriptase have shown that specific substitutions can significantly enhance binding affinity. nih.gov

Molecular dynamics (MD) simulations provide a more dynamic picture of the biomolecular interactions. nih.gov MD simulations track the movements of atoms in a system over time, allowing researchers to observe the stability of the ligand-protein complex and the conformational changes that may occur upon binding. nih.gov These simulations can provide insights into the flexibility of the binding pocket and the role of water molecules in mediating the interaction.

Reaction Mechanism Elucidation using Computational Chemistry

Computational chemistry can be a powerful tool for elucidating the mechanisms of chemical reactions. By calculating the energies of reactants, products, transition states, and intermediates, researchers can map out the entire reaction pathway. For quinoline-5,8-diones, computational studies can help to understand their conversion to other derivatives, for example, the transformation to an ortho-quinone ligand upon metal complexation in protic solvents. researchgate.net

These studies can determine the activation energies for different possible reaction pathways, allowing for the identification of the most likely mechanism. This information is invaluable for optimizing reaction conditions and for designing new synthetic routes.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity or physicochemical properties, respectively. nih.gov

QSAR studies involve calculating a set of molecular descriptors for a series of related compounds and then using statistical methods to build a mathematical model that can predict the activity of new, untested compounds. nih.govnih.gov These descriptors can include electronic, steric, and hydrophobic parameters. For quinoline derivatives, QSAR models have been developed to predict their activity as, for example, P-glycoprotein inhibitors. nih.gov

QSPR models are developed in a similar way but aim to predict physical or chemical properties such as solubility, boiling point, or toxicity. These models are useful in the early stages of drug discovery for filtering out compounds with undesirable properties.

By combining these computational and theoretical approaches, a detailed understanding of the chemical and biological properties of this compound can be achieved, guiding further experimental research and the development of new applications for this compound.

Mechanistic Biological Studies and Molecular Interactions of 8 Morpholin 4 Yl Quinoline 5,6 Dione

Interaction with Nucleic Acids (DNA/RNA) in Related Compounds

Formation of Covalent DNA Adducts

The formation of covalent adducts between small molecules and DNA is a critical mechanism that can lead to genotoxicity and, in some cases, therapeutic anticancer effects. While direct studies on the formation of covalent DNA adducts by 8-(Morpholin-4-yl)quinoline-5,6-dione are not extensively documented in publicly available research, the chemical nature of its quinone-dione core suggests a potential for such interactions.

Quinoline (B57606) derivatives, particularly those that can be metabolically activated to reactive intermediates, have been shown to form DNA adducts. For instance, other quinoline compounds, such as 2-amino-3-methyl-imidazo(4,5-f)quinoline (IQ), are known to undergo metabolic activation, leading to the formation of DNA adducts. nih.gov This process often involves enzymatic reactions that generate electrophilic species capable of covalently binding to nucleophilic sites on DNA bases, primarily guanine (B1146940) and adenine. nih.gov The formation of these adducts can disrupt DNA replication and transcription, ultimately leading to mutations or cell death. nih.govnih.gov

The quinone-dione moiety in this compound is an electrophilic center, which, particularly after bioreduction, could potentially react with the nucleophilic centers in DNA. However, without specific experimental evidence for this compound, this remains a scientifically plausible but unconfirmed mechanism of action.

Influence on G-quadruplex Structures

G-quadruplexes are non-canonical secondary structures formed in guanine-rich sequences of DNA and RNA. These structures are implicated in the regulation of key cellular processes, including gene expression and the maintenance of telomere integrity. Consequently, they have emerged as attractive targets for anticancer drug design.

Several quinoline-based compounds have been identified as effective G-quadruplex ligands. nih.govnih.gov These molecules typically possess a planar aromatic surface that allows for π-π stacking interactions with the G-tetrads, the planar arrangement of four guanine bases that form the core of the G-quadruplex structure. The quinoline scaffold provides this necessary planarity.

While there is no direct research specifically demonstrating the interaction of this compound with G-quadruplexes, the structural characteristics of its quinoline core suggest a potential for such binding. The morpholinyl substituent could further influence this interaction by affecting the molecule's solubility, steric hindrance, and potential for hydrogen bonding with the grooves or loops of the G-quadruplex. The stabilization of G-quadruplex structures in the promoter regions of oncogenes, such as c-MYC, can lead to the downregulation of their transcription, providing a potential avenue for therapeutic intervention. nih.gov Further experimental studies, such as NMR titration and fluorescence resonance energy transfer (FRET) melting assays, would be necessary to confirm and characterize the interaction between this compound and G-quadruplex DNA.

Protein Binding and Conformational Modulation

The biological effects of a small molecule are often mediated through its binding to specific protein targets, leading to the modulation of their conformation and function.

Identification of Protein Targets and Binding Sites

The quinoline and quinone-dione scaffolds are present in numerous compounds with known protein-binding activities. nih.govnih.gov While a comprehensive list of protein targets for this compound has not been definitively established, the quinoline-5,8-dione class of compounds, to which it is closely related, is known to interact with several enzymes.

One of the most significant protein targets for quinone-containing compounds is NAD(P)H:quinone oxidoreductase 1 (NQO1). nih.gov This enzyme catalyzes the two-electron reduction of quinones, a process that can lead to the generation of less reactive hydroquinones or, in some cases, initiate a futile redox cycle. The binding of quinoline-diones to NQO1 is a key determinant of their biological activity.

Other potential protein targets for quinoline derivatives include a range of kinases, phosphatases, and topoisomerases. nih.gov The specific substitution pattern on the quinoline ring, including the morpholinyl group at the 8-position of this compound, would play a crucial role in determining its binding affinity and selectivity for different protein targets. Computational docking studies and experimental techniques such as affinity chromatography and mass spectrometry-based proteomics would be instrumental in identifying the specific protein interactome of this compound.

Impact on Protein Functionality and Allosteric Modulation

The binding of a small molecule to a protein can either inhibit or activate its function, or in some cases, induce a change in its conformation that affects its interaction with other molecules, a phenomenon known as allosteric modulation.

For quinoline-diones that bind to NQO1, the interaction can lead to a significant alteration of the enzyme's function, initiating a redox cycle. In the case of other enzymes, binding can block the active site, preventing the natural substrate from binding and thereby inhibiting the enzyme's catalytic activity. The morpholinyl group of this compound could potentially engage in specific interactions within a protein's binding pocket, leading to conformational changes that modulate its activity. Without specific experimental data, the precise impact on protein functionality remains speculative but is a critical area for future investigation.

Cellular Pathway Modulation and Signaling Crosstalk

The interaction of a compound with its molecular targets ultimately translates into the modulation of complex cellular pathways and signaling networks.

Redox Cycling within Cellular Environments and Reactive Oxygen Species (ROS) Generation

A key mechanistic feature of many quinone-containing compounds is their ability to undergo redox cycling, a process that can lead to the generation of reactive oxygen species (ROS). mdpi.comnih.gov This is particularly relevant for this compound due to its quinone-dione core.

The process is often initiated by one-electron reduction of the quinone (Q) to a semiquinone radical (Q•−) by cellular reductases. This semiquinone can then react with molecular oxygen (O₂) to regenerate the parent quinone and produce a superoxide (B77818) anion radical (O₂•−). This futile cycle can be repeated, leading to the continuous production of superoxide. Superoxide can be further converted to other ROS, such as hydrogen peroxide (H₂O₂) and the highly reactive hydroxyl radical (•OH).

The enzyme NQO1, which catalyzes a two-electron reduction of quinones to the more stable hydroquinone (B1673460) (QH₂), can act as a detoxification enzyme. However, under certain conditions, the hydroquinone can also be oxidized back to the quinone, contributing to a redox cycle and ROS production. nih.gov

The elevated production of ROS can overwhelm the cell's antioxidant defenses, leading to oxidative stress. mdpi.comfrontiersin.org This state of oxidative stress can induce damage to cellular macromolecules, including lipids, proteins, and DNA, and can trigger various signaling pathways that may lead to cell cycle arrest, apoptosis, or other forms of cell death. nih.gov The generation of ROS is a well-established mechanism of action for many anticancer quinones.

Table 1: Potential Molecular Interactions of Quinoline-dione Scaffolds

| Interaction Type | Potential Target/Effect | Implication for this compound |

| DNA Interaction | Covalent Adduct Formation | Possible genotoxicity and anticancer activity, requires metabolic activation. |

| G-quadruplex Stabilization | Potential for modulation of gene expression, particularly of oncogenes. | |

| Protein Binding | NQO1 | Likely substrate, leading to redox cycling and ROS generation. |

| Kinases, Phosphatases | Potential for inhibition of key signaling pathways. | |

| Cellular Effects | Redox Cycling | Generation of reactive oxygen species (ROS). |

| Oxidative Stress | Disruption of cellular redox homeostasis, leading to cell damage. |

Induction of Apoptotic Signaling Pathways (mechanistic details)

Quinoline-5,8-dione derivatives have been noted for their capacity to induce apoptosis in cancer cells through various signaling cascades. While specific data on the 8-morpholinyl substituted 5,6-dione is not available, related compounds are known to trigger programmed cell death by generating reactive oxygen species (ROS), disrupting mitochondrial function, and activating caspase pathways.

For instance, certain quinoline-5,8-dione analogs initiate apoptosis through the intrinsic pathway. This is often characterized by a decrease in the mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm. This, in turn, activates a cascade of caspases, including caspase-9 and the executioner caspase-3, culminating in the cleavage of cellular substrates and the morphological changes characteristic of apoptosis. The presence of the morpholine (B109124) group at the 8-position could potentially influence the compound's ability to interact with mitochondrial proteins or affect cellular redox balance, thereby modulating the apoptotic response.

Cell Cycle Arrest Mechanisms and Checkpoint Regulation

A number of quinoline-dione compounds have been shown to exert their antiproliferative effects by inducing cell cycle arrest, preventing cancer cells from proceeding through the phases of cell division. This is often achieved by targeting key regulators of the cell cycle, such as cyclin-dependent kinases (CDKs) and their associated cyclins.

For example, some quinoline-5,8-dione derivatives have been found to cause cell cycle arrest in the G2/M phase. This is sometimes linked to the inhibition of phosphatases like Cdc25, which are crucial for the activation of CDK1/cyclin B complexes that drive mitotic entry. By inhibiting these phosphatases, such compounds can prevent the dephosphorylation and activation of CDKs, leading to a halt in cell cycle progression. The substitution at the 8-position with a morpholine ring may alter the compound's selectivity and potency towards these cell cycle regulatory proteins.

Structure-Activity Relationship (SAR) Studies for Mechanistic Elucidation

The biological activity of quinoline derivatives is highly dependent on the nature and position of substituents on the quinoline scaffold. SAR studies on related compounds provide valuable insights into how the morpholine group at the 8-position of a quinoline-5,6-dione might influence its biological effects.

Correlating Structural Modifications with Specific Molecular Target Interactions

Research on various substituted quinolines has demonstrated that modifications to the quinoline core can significantly impact their interaction with molecular targets. For instance, in a series of 8-substituted-N-(4-sulfamoylphenyl)quinoline-2-carboxamides, the nature of the substituent at the 8-position was found to be critical for inhibitory activity against carbonic anhydrase isoforms. While this is a different quinoline scaffold, it highlights the importance of the 8-position in directing molecular interactions.

In the context of quinoline-5,8-diones, substitutions at various positions have been shown to modulate their anticancer activity. The introduction of different amine-containing side chains can affect properties such as cell permeability, target binding affinity, and metabolic stability. The morpholine moiety in this compound is a bulky and polar group that could influence its interaction with target proteins through hydrogen bonding or steric effects.

Table 1: Illustrative Structure-Activity Relationships of Substituted Quinolines (Based on Analogous Compounds)

| Compound/Analog Series | Structural Modification | Impact on Biological Activity/Target Interaction |

| 8-Substituted Quinoline-2-carboxamides | Variation of substituent at the 8-OH position | Significantly altered inhibitory potency against carbonic anhydrase isoforms hCA I and II. nih.govnih.gov |

| Substituted Quinoline-5,8-diones | Introduction of different aminoalkyl side chains | Modulated antiproliferative activity, with some derivatives showing potent effects. |

| 5,7-Disubstituted-8-hydroxyquinolines | Halogenation at positions 5 and 7 | Enhanced cytotoxicity in certain cancer cell lines. |

This table is illustrative and based on findings from related quinoline derivatives, as direct SAR data for this compound is not extensively available.

Pharmacophore Mapping for Biological Activity

Pharmacophore modeling is a computational method used to identify the essential three-dimensional arrangement of functional groups (the pharmacophore) required for a molecule to exert a specific biological activity. For quinoline-based compounds, pharmacophore models often highlight the importance of the aromatic ring system, hydrogen bond donors and acceptors, and hydrophobic features for their interaction with biological targets.

A hypothetical pharmacophore model for the cytotoxic activity of a quinoline-5,6-dione derivative like this compound would likely include:

Aromatic Ring Features: The quinoline ring system itself, which can engage in π-π stacking interactions with aromatic residues in a protein's binding site.

Hydrogen Bond Acceptors: The oxygen atoms of the dione (B5365651) moiety and the nitrogen and oxygen atoms of the morpholine ring are potential hydrogen bond acceptors.

Hydrogen Bond Donors: Depending on the physiological pH, the morpholine nitrogen could potentially be protonated, acting as a hydrogen bond donor.

Hydrophobic/Aliphatic Features: The aliphatic part of the morpholine ring contributes to the hydrophobic character of the molecule.

Table 2: Potential Pharmacophoric Features of this compound

| Pharmacophoric Feature | Corresponding Structural Element | Potential Interaction |

| Aromatic Ring | Quinoline Core | π-π stacking, hydrophobic interactions |

| Hydrogen Bond Acceptor | Dione Oxygens, Morpholine Oxygen, Morpholine Nitrogen | Hydrogen bonding with amino acid residues (e.g., Ser, Thr, Asn, Gln) |

| Hydrophobic Region | Morpholine Ring | Van der Waals interactions with hydrophobic pockets |

This table represents a hypothetical pharmacophore model based on the general principles of drug-receptor interactions and studies on related quinoline compounds.

Advanced Research Applications and Future Perspectives

Development of 8-(Morpholin-4-yl)quinoline-5,6-dione as Chemical Probes for Biological Systems

The inherent reactivity and potential for tailored functionality make this compound a compelling candidate for the development of sophisticated chemical probes.

The quinoline (B57606) nucleus is a well-established fluorophore, and its derivatives are extensively used in the design of fluorescent probes for various biological and environmental sensing applications. nanobioletters.comscispace.comnih.gov The fluorescence properties of quinoline-based compounds can be finely tuned by introducing different substituents. nih.gov For instance, the addition of a dimethylamino group to a quinoline moiety has been shown to induce fluorescence, turning a bioactive molecule into a trackable fluorescent probe for cell imaging. nih.gov This suggests that the morpholine (B109124) group on the this compound scaffold could similarly influence its photophysical properties.

Quinoline derivatives have been successfully developed as selective fluorescent sensors for metal ions like Cu²⁺ and Zn²⁺. nanobioletters.comrsc.org A quinoline-based probe has demonstrated the ability to selectively detect copper ions with a significant fluorescence enhancement. rsc.org The morpholine moiety itself is a valuable component in probe design, capable of creating hydrogen bonds and participating in hydrophobic interactions, which can enhance selectivity and binding affinity. researchgate.net Furthermore, the ortho-quinone structure is known to be highly reactive and can undergo reactions that lead to changes in fluorescence, making it a potential trigger for "turn-on" or "turn-off" sensing mechanisms. nih.gov Research on naphthoquinoline-dione based probes has shown that these molecules can detect Cu²⁺ through both colorimetric changes and fluorescence quenching, with applications in sensing within live cells and environmental samples. mdpi.com

Table 1: Examples of Quinoline-Based Fluorescent Probes and Their Applications

| Probe Type | Analyte Detected | Application | Reference |

| Quinoline derivative | Copper ions (Cu²⁺) | Real-time monitoring in partial aqueous medium | rsc.org |

| Aminosteroid with quinoline moiety | Self-tracking | Cell imaging (Endoplasmic Reticulum) | nih.gov |

| Quinolinyl-tetraphenylethene | Zinc ions (Zn²⁺) | Hela cell fluorescence imaging | nanobioletters.com |

| Naphthoquinoline-dione | Copper ions (Cu²⁺) | Sensing in aqueous solutions, live cells, and environmental samples | mdpi.com |

| Rhodamine-quinoline hybrid | Nickel (Ni²⁺) and Hypochlorite (ClO⁻) | Dual detection with naked-eye colorimetric changes | nih.gov |

The quinoline-dione scaffold is a key feature in molecules that interact with specific biological pathways. Quinoline-5,8-diones, the para-isomers, are known to be excellent substrates for NAD(P)H:quinone oxidoreductase 1 (NQO1), an enzyme upregulated in many cancer cells. nih.govnih.gov This interaction can be exploited to design NQO1-directed cytotoxic agents. nih.gov The substitution pattern on the quinoline-dione ring, particularly with amino groups, significantly impacts the binding to the NQO1 active site. nih.gov Given these precedents, this compound could be investigated as a potential modulator of NQO1 or other redox-sensitive pathways.

The ortho-quinone structure of this compound is highly electrophilic and can react with cellular nucleophiles, such as cysteine residues in proteins. nih.gov This reactivity can be harnessed to covalently label and identify specific protein targets, thereby delineating their roles in cellular pathways. Botanical o-quinones are known to target proteins like Keap1 and IKK, leading to chemopreventive effects or stress responses. nih.gov The morpholine group is a recognized pharmacophore present in numerous bioactive molecules, including kinase inhibitors, and contributes to favorable pharmacokinetic properties. e3s-conferences.orge3s-conferences.org Derivatives of morpholine have been synthesized as inhibitors of enzymes like caspase-3. e3s-conferences.org This combination of a reactive ortho-quinone core and a biologically relevant morpholine substituent makes this compound a promising tool for probing enzymatic activities and signaling cascades, such as those involving kinases or pathways regulated by cellular redox status. mdpi.commdpi.com

Integration of the Chemical Compound into Supramolecular Assemblies

The structure of this compound, featuring both a metal-coordinating quinoline-dione moiety and a potentially protonatable morpholine group, makes it an attractive building block for supramolecular chemistry. Research has shown that ligands containing ortho-N-morpholinomethyl substituents can act as ditopic ligands. rsc.org In such systems, the primary ligand site binds to a metal ion, while the protonated morpholine units can bind anions through electrostatic and hydrogen bonding interactions. rsc.org This dual-binding capability allows for the assembly of complex three-dimensional arrays of metal complexes in the solid state. rsc.org The ability of the morpholinium groups to template the ligand system around a metal ion highlights a novel approach for creating structured supramolecular architectures. rsc.org The semiquinone radical anion of a related ortho-quinone, 1,10-phenanthroline-5,6-dione, has been shown to form coordination complexes with rare earth metals, indicating the potential for this compound to participate in redox-active supramolecular systems. rsc.org

Exploration in Materials Science and Organic Electronics (e.g., redox-active polymers, organic semiconductors)

The redox-active nature of the quinone functional group has led to its incorporation into advanced materials. mdpi.com Quinone-containing polymers are being explored as electron-exchange membranes and as active materials for battery applications. rsc.org The quinoline-5,6-dione core of the target compound, with its inherent ability to undergo reversible redox reactions, could be polymerized or grafted onto polymer backbones to create novel redox-active materials for energy storage. rsc.orgmdpi.com For instance, quinoxaline-bearing conjugated polymers have been successfully used as electro-active anode materials in aqueous hybrid flow batteries, demonstrating high stability and good performance. researchgate.net

In the field of organic electronics, quinoline derivatives are recognized for their potential in developing organic semiconductors. itu.edu.tr The charge transport properties of metal-quinoline complexes have been utilized in organic light-emitting diodes (OLEDs). scispace.comrroij.com The development of pyrimido[4,5-g]quinazoline-4,9-dione based copolymers, which exhibit p-type semiconductor performance in organic thin-film transistors (OTFTs), demonstrates the utility of quinone-like structures in this area. mdpi.com The morpholine substituent on this compound could further be exploited to influence the solubility, processability, and solid-state packing of such materials, which are critical parameters for device performance. e3s-conferences.org

Role in Analytical Chemistry Methodologies (e.g., electrochemical sensing, detection)

The electrochemical properties of quinones make them excellent candidates for the development of analytical sensors. electrochemsci.orgnih.gov Modified electrodes incorporating quinoline derivatives have been used for the sensitive electrochemical detection of various analytes. For example, a multi-walled carbon nanotube-modified electrode was developed for the detection of quinoline yellow in soft drinks, demonstrating high sensitivity and reliability. electrochemsci.orgnih.gov

Of particular relevance is the use of 1,10-phenanthroline-5,6-dione, an ortho-quinone structurally similar to the core of the target compound, as a mediator in an electrochemical sensor. mdpi.com This sensor was capable of detecting NADH at a low potential, which is advantageous for reducing interference from other redox-active compounds in complex samples like bacterial lysates. mdpi.com The sensor was successfully applied to the detection of E. coli in water samples. mdpi.com This suggests a strong potential for this compound to be used in similar electrochemical sensing platforms, where the ortho-quinone moiety would act as the redox mediator for detecting biologically important molecules or for the quantification of microorganisms. The morpholine group could also influence the interaction of the molecule with the electrode surface or the analyte, potentially enhancing the sensor's performance.

Table 2: Electrochemical Sensors Based on Quinoline and Related Dione (B5365651) Scaffolds

| Electrode Modifier | Analyte | Detection Principle | Reference |

| Multi-walled carbon nanotubes (MWCNT) | Quinoline Yellow | Direct oxidation on modified electrode | electrochemsci.orgnih.gov |

| 1,10-Phenanthroline-5,6-dione-MWCNT | NADH / E. coli | Mediated oxidation of NADH | mdpi.com |

Synergistic Mechanistic Effects with Other Small Molecules

The combination of different bioactive scaffolds into a single molecule or the co-administration of multiple compounds can lead to synergistic effects, enhancing therapeutic efficacy or enabling novel mechanisms of action. The quinoline-dione structure is a known pharmacophore that can participate in redox cycling, generating reactive oxygen species (ROS) which can be cytotoxic to cancer cells. nih.gov This pro-oxidant activity could potentially synergize with other anticancer agents that operate through different mechanisms.

Researchers have designed and synthesized hybrid molecules that link an 8-aminoquinoline (B160924) scaffold with natural antioxidants like ferulic, caffeic, and lipoic acids. nih.gov These hybrid compounds exhibited both copper-chelating and radical-scavenging properties, demonstrating a multi-target approach to combat oxidative stress. nih.gov Similarly, this compound could be used in combination with other small molecules to achieve synergistic outcomes. For example, its potential to modulate cellular redox status could sensitize cancer cells to radiation or chemotherapy. The morpholine ring is a common feature in many approved drugs, and its presence in the target compound offers a handle for creating hybrid molecules with other known pharmacophores to explore novel synergistic activities. researchgate.nete3s-conferences.orge3s-conferences.org

Challenges and Opportunities in the Translational Research of Quinone-Based Chemical Biology

The journey of a chemical compound from a laboratory discovery to a clinical therapeutic is a long and arduous process known as translational research. For quinone-based compounds, this path is fraught with specific challenges stemming from their inherent chemical reactivity, but it is also paved with unique opportunities for therapeutic innovation. The quinoline scaffold, a fusion of benzene (B151609) and pyridine (B92270) rings, is a prominent feature in numerous pharmacologically active substances and provides a versatile platform for drug design. orientjchem.orgnih.govmdpi.comresearchgate.net When this scaffold is part of a quinone structure, a distinct set of biological activities and translational hurdles emerges.

The core of a quinone's biological effect lies in its dual nature as both a potent electrophile (Michael acceptor) and a redox-active molecule. nih.gov This reactivity is responsible for both its therapeutic potential and its toxicological risks. The successful clinical translation of quinone-based compounds, including derivatives like this compound, hinges on a deep understanding and careful navigation of these properties.

Challenges in Translational Research

The primary obstacles in translating quinone-based chemical biology from the bench to the bedside are rooted in their chemical reactivity, which can lead to a range of adverse effects.

Inherent Toxicity and Off-Target Effects: A significant challenge is the potential for quinones to cause cytotoxicity, immunotoxicity, and even carcinogenesis. nih.gov This toxicity often arises from their ability to undergo redox cycling, a process that generates reactive oxygen species (ROS) like superoxide (B77818) anions and hydrogen peroxide. nih.gov The resulting oxidative stress can damage cellular macromolecules such as DNA, lipids, and proteins, disrupting normal cellular function. nih.gov Furthermore, as Michael acceptors, quinones can form covalent bonds with cellular nucleophiles, particularly the sulfhydryl groups in proteins and glutathione, leading to enzyme inactivation and depletion of cellular antioxidant defenses. nih.gov This broad reactivity can result in numerous off-target effects, a major cause of drug development failure. nih.gov For instance, quinone reductase 2 (NQO2) has been identified as a frequent off-target interactor for various drugs, complicating their therapeutic profiles. researchgate.net

Metabolic Instability and Pharmacokinetics: The very reactivity that makes quinones biologically active also renders them susceptible to rapid metabolism and clearance. This can lead to a short biological half-life, limiting their therapeutic efficacy. Predicting and managing the metabolic fate of quinone-based compounds is a critical step in their development. mdpi.com Moreover, many quinone derivatives suffer from low aqueous solubility, which poses a significant challenge for formulating effective drug delivery systems. researchgate.net

Predictive Toxicology Models: A substantial hurdle in drug development is the high rate of failure in human trials due to unanticipated toxicity, which accounts for about 30% of such failures. nih.gov The development of more reliable preclinical models that can accurately predict human responses to quinone-based compounds is crucial. While human cell-based models and 3D tissue models show promise, their predictive capacity for long-term pharmacological responses and complex toxicities is still under development. nih.gov

Interactive Table: Key Translational Challenges for Quinone-Based Compounds

| Challenge | Mechanism | Consequence in Drug Development |

| Toxicity | Redox cycling (ROS production), Alkylation of proteins and DNA nih.gov | High attrition rates, safety concerns, narrow therapeutic window |

| Off-Target Effects | Non-specific binding to cellular nucleophiles nih.gov | Unpredictable side effects, complex pharmacology |

| Metabolic Instability | High reactivity leading to rapid degradation and clearance mdpi.com | Poor pharmacokinetic profile, short half-life |

| Poor Solubility | Physicochemical properties of the quinone scaffold researchgate.net | Formulation difficulties, low bioavailability |

| Predictive Models | Lack of reliable models to forecast human toxicity nih.gov | Late-stage failures in clinical trials |

Opportunities in Translational Research

Despite the challenges, the unique chemistry of quinones offers exciting opportunities for the development of novel therapeutics, particularly in oncology.

Targeted Cancer Therapy: Many tumors exhibit high levels of oxidative stress and have upregulated expression of specific enzymes like NAD(P)H:quinone oxidoreductase 1 (NQO1). nih.gov This enzyme typically detoxifies quinones through a two-electron reduction, bypassing the formation of the highly reactive semiquinone intermediate. nih.gov This differential expression between cancer and normal cells provides a therapeutic window for "bioreductive drugs." These are quinone-based prodrugs that are selectively activated to their cytotoxic form within the tumor microenvironment by enzymes like NQO1. nih.gov This strategy aims to maximize efficacy while minimizing systemic toxicity.

Modulation of Cellular Signaling: The ability of quinones to interact with specific protein targets can be harnessed for therapeutic benefit. For example, some quinoline-dione derivatives have been developed as inhibitors of enzymes like Transglutaminase 2 (TGase 2), which is implicated in various diseases. google.com By carefully designing the quinone scaffold, it is possible to achieve high selectivity for a desired target, moving beyond the historical view of quinones as non-specific reactive species.

Advanced Drug Delivery Systems: Modern formulation strategies offer a path to overcome the inherent challenges of quinone-based drugs. The use of nanostructured therapeutic formulations, such as biocompatible and biodegradable nanocapsules, can improve the solubility of these compounds, protect them from premature metabolism, and facilitate their targeted delivery to diseased tissues. researchgate.net

Systematic Repurposing: The tendency of therapeutic molecules to act on multiple targets—a phenomenon known as polypharmacology—can be leveraged to find new uses for existing drugs. nih.gov Developing technologies to systematically and predictively repurpose drugs could unlock the potential of the current pharmacopeia to treat a wider range of diseases, including those for which quinone-based compounds were not originally developed. nih.gov

Interactive Table: Opportunities in Quinone-Based Translational Research

| Opportunity | Approach | Potential Therapeutic Application |

| Bioreductive Activation | Designing prodrugs activated by tumor-specific enzymes (e.g., NQO1) nih.gov | Targeted cancer therapy |

| Selective Enzyme Inhibition | Fine-tuning the quinone scaffold for specific protein targets google.com | Treatment of cancer, inflammatory diseases, and fibrosis |

| Nanotechnology | Encapsulating quinone drugs in nanocarriers researchgate.net | Improved solubility, stability, and targeted delivery |

| Drug Repurposing | Systematically screening existing quinone-based drugs for new indications nih.gov | Cost-effective development of new treatments |

Q & A

Q. What are the standard synthetic routes for 8-(Morpholin-4-yl)quinoline-5,6-dione, and how can reaction conditions be optimized?

Methodological Answer:

- Synthetic Routes : The compound is typically synthesized via Pd-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) using morpholine derivatives and halogenated quinoline precursors. For example, analogous quinoline derivatives have been synthesized using PdCl₂(PPh₃)₂ and PCy₃ catalysts in DMF with K₂CO₃ as a base .

- Optimization : Key variables include catalyst loading (0.5–5 mol%), temperature (80–120°C), and solvent polarity. Reaction progress is monitored via TLC or HPLC. Post-synthesis purification involves column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization (ethanol/water) .

Q. How are the physicochemical properties (e.g., solubility, stability) of this compound characterized?

Methodological Answer:

- Solubility : Tested in polar (DMSO, water) and non-polar solvents (hexane) using UV-Vis spectroscopy or gravimetric analysis.

- Stability : Assessed via accelerated stability studies (40°C/75% RH for 1–4 weeks) with HPLC monitoring for degradation products. For quinoline analogs, methoxy and morpholino substituents enhance thermal stability compared to unsubstituted derivatives .

Q. What spectroscopic techniques are used to confirm the structure and purity of the compound?

Methodological Answer:

- 1H/13C NMR : Assign peaks for quinoline protons (δ 7.5–8.5 ppm) and morpholine protons (δ 3.5–3.8 ppm). Discrepancies in integration ratios indicate impurities .

- HRMS : Confirm molecular ion [M+H]⁺ with <5 ppm error. For example, a quinoline derivative with a similar molecular weight (C₁₃H₁₄N₂O₂) showed an HRMS m/z of 247.1075 (calculated: 247.1077) .

- IR Spectroscopy : Identify carbonyl stretches (quinoline-5,6-dione: ~1700 cm⁻¹) and morpholine C-O-C vibrations (~1100 cm⁻¹) .

Advanced Research Questions

Q. How can contradictions in bioactivity data (e.g., inconsistent IC₅₀ values) be resolved?

Methodological Answer:

- Dose-Response Validation : Perform triplicate assays across multiple cell lines (e.g., HeLa, MCF-7) with positive controls (e.g., doxorubicin). Use orthogonal assays (e.g., apoptosis via Annexin V/PI staining vs. mitochondrial membrane potential) to confirm mechanisms .

- Solvent Interference : Test DMSO vs. aqueous solubility effects. For example, a quinoline analog showed 30% reduced activity in DMSO >1% due to solvent-cell membrane interactions .

Q. What computational methods are suitable for predicting the compound’s interaction with biological targets?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to quinoline-targeted enzymes (e.g., topoisomerase II). Validate with MD simulations (GROMACS) to assess binding stability.

- ADMET Prediction : Tools like SwissADME predict logP (~2.5 for morpholine-containing quinolines) and blood-brain barrier penetration .

Q. How can the redox activity of the quinone moiety be exploited in catalytic applications?

Methodological Answer:

- Electrochemical Studies : Cyclic voltammetry (CV) in acetonitrile with TBAPF₆ as electrolyte. Measure reduction potentials (e.g., E₁/2 for quinone/semiquinone transition).

- Catalytic Cycles : Test in Fenton-like reactions (Fe²⁺/H₂O₂) for ROS generation. For example, 8-hydroxyquinoline derivatives exhibit catalytic activity in hydroxyl radical production .

Q. What strategies mitigate synthetic challenges in scaling up morpholine-quinoline conjugates?

Methodological Answer:

- Flow Chemistry : Continuous-flow reactors reduce side reactions (e.g., oxidation of morpholine) by controlling residence time and temperature .

- Protecting Groups : Use Boc-protected morpholine to prevent unwanted nucleophilic attacks during quinoline ring formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.